molecular formula C8H10O2S B13315664 3-(4-Methylthiophen-3-yl)propanoic acid

3-(4-Methylthiophen-3-yl)propanoic acid

Cat. No.: B13315664
M. Wt: 170.23 g/mol
InChI Key: JCOLSHCVCITSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiophen-3-yl)propanoic acid typically involves the reaction of 4-methylthiophene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-methylthiophene is reacted with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiophen-3-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: AlCl3 (for Friedel-Crafts acylation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylthiophen-2-yl)propanoic acid
  • 3-(4-Methylthiophen-5-yl)propanoic acid
  • 3-(4-Methylthiophen-3-yl)butanoic acid

Uniqueness

3-(4-Methylthiophen-3-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it more suitable for certain applications, such as enhanced antimicrobial activity or improved stability under specific conditions .

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

3-(4-methylthiophen-3-yl)propanoic acid

InChI

InChI=1S/C8H10O2S/c1-6-4-11-5-7(6)2-3-8(9)10/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

JCOLSHCVCITSFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.